5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrrolidinyl group, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZODIOXOL-5-YL)-2-(2-METHOXYPHENYL)ACRYLONITRILE: Shares the benzodioxole ring but differs in other functional groups.
(E)-3-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-PROPEN-1-OL: Similar structure with different substituents.
Uniqueness
The uniqueness of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H26N2O7S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-1-(2-pyrrolidin-1-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H26N2O7S/c1-30-21-14(12-15-22(23(21)31-2)33-13-32-15)18-17(19(27)16-6-5-11-34-16)20(28)24(29)26(18)10-9-25-7-3-4-8-25/h5-6,11-12,18,28H,3-4,7-10,13H2,1-2H3 |
InChI Key |
VTRZLICDTQOOBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C(=C(C(=O)N3CCN4CCCC4)O)C(=O)C5=CC=CS5)OCO2)OC |
Origin of Product |
United States |
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